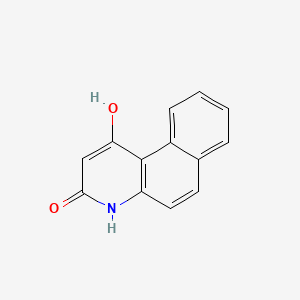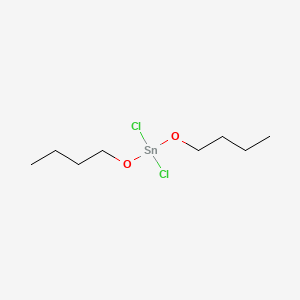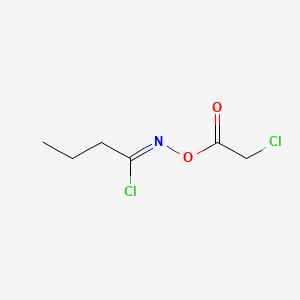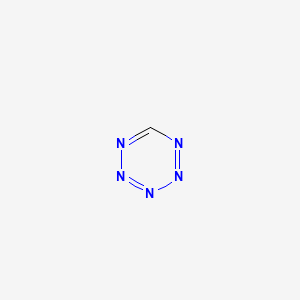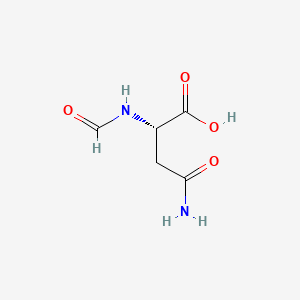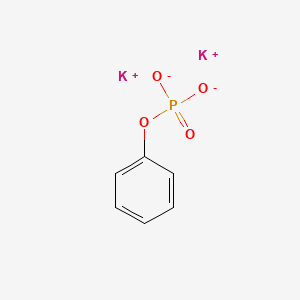
Propanoic acid, 2-hydroxy-, 2-hexenyl ester, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 2-hydroxy-, 2-hexenyl ester, (Z)-, also known as (Z)-2-Hexenyl 2-hydroxypropanoate, is an organic compound with the molecular formula C9H16O3. This compound is an ester formed from the reaction between propanoic acid and 2-hexenol. It is characterized by its fruity odor and is commonly used in the flavor and fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-hydroxy-, 2-hexenyl ester, (Z)- typically involves the esterification of propanoic acid with (Z)-2-hexenol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then neutralized, and the ester is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up by using continuous flow reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also improve the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2-hydroxy-, 2-hexenyl ester, (Z)- can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to propanoic acid and (Z)-2-hexenol in the presence of water and an acid or base catalyst.
Oxidation: The ester can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Propanoic acid and (Z)-2-hexenol.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
Propanoic acid, 2-hydroxy-, 2-hexenyl ester, (Z)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anti-cancer activities.
Industry: Widely used in the flavor and fragrance industry due to its fruity odor.
Mechanism of Action
The mechanism of action of propanoic acid, 2-hydroxy-, 2-hexenyl ester, (Z)- involves its interaction with various molecular targets and pathways. In biological systems, it may exert its effects by modulating enzyme activities, altering cell signaling pathways, and affecting gene expression. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.
Comparison with Similar Compounds
Propanoic acid, 2-hydroxy-, 2-hexenyl ester, (Z)- can be compared with other similar compounds, such as:
Propanoic acid, 2-hydroxy-, ethyl ester: Similar ester with a shorter alkyl chain, used in similar applications.
Propanoic acid, 2-methyl-, hexyl ester: Another ester with a different substitution pattern, used in the flavor and fragrance industry.
Propanoic acid, 2-hydroxy-, pentyl ester: Similar ester with a different alkyl chain length, used in various industrial applications.
The uniqueness of propanoic acid, 2-hydroxy-, 2-hexenyl ester, (Z)- lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for specific applications in the flavor and fragrance industry.
Properties
CAS No. |
102832-13-3 |
|---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
[(Z)-hex-2-enyl] 2-hydroxypropanoate |
InChI |
InChI=1S/C9H16O3/c1-3-4-5-6-7-12-9(11)8(2)10/h5-6,8,10H,3-4,7H2,1-2H3/b6-5- |
InChI Key |
CLRYHPFNHRAPPN-WAYWQWQTSA-N |
Isomeric SMILES |
CCC/C=C\COC(=O)C(C)O |
Canonical SMILES |
CCCC=CCOC(=O)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


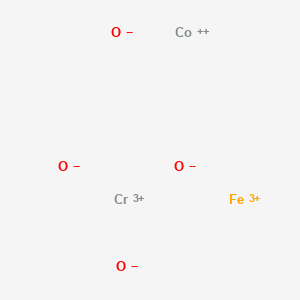
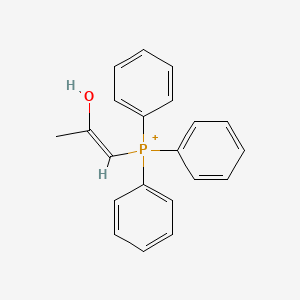
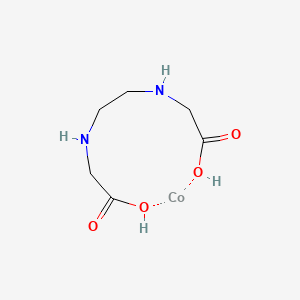
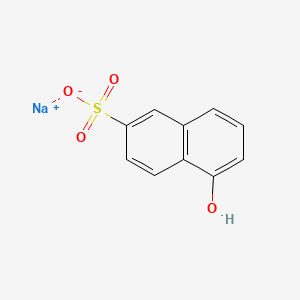
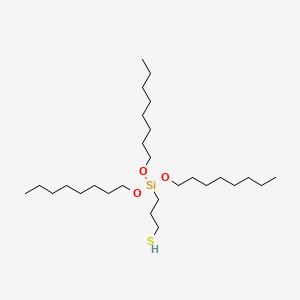
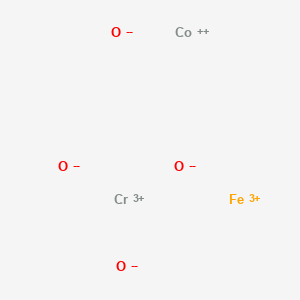

![1-(3-Chloropropyl)-1-azaspiro[4.5]decane;hydrochloride](/img/structure/B12649788.png)
